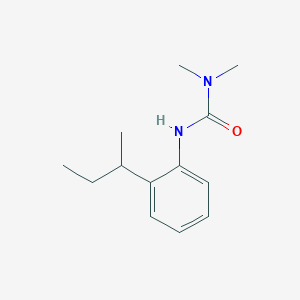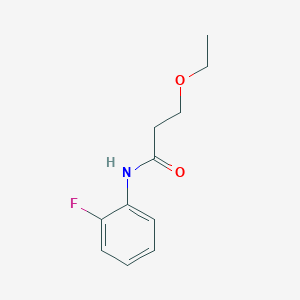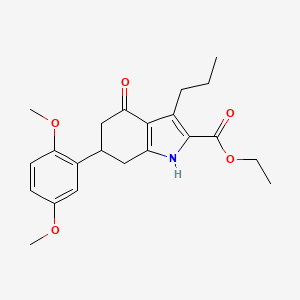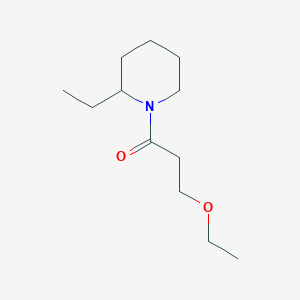
N'-(2-sec-butylphenyl)-N,N-dimethylurea
Descripción general
Descripción
N'-(2-sec-butylphenyl)-N,N-dimethylurea, also known as S-diuron, is a herbicide that belongs to the family of substituted ureas. It is widely used in agriculture and forestry to control the growth of weeds and unwanted plants. S-diuron is a potent herbicide that inhibits the photosynthesis process in plants, leading to their death.
Mecanismo De Acción
N'-(2-sec-butylphenyl)-N,N-dimethylurea acts by inhibiting the photosynthesis process in plants. It blocks the electron transport chain in photosystem II, leading to the accumulation of reactive oxygen species and the destruction of chlorophyll. This results in the death of the plant. In cancer cells, N'-(2-sec-butylphenyl)-N,N-dimethylurea inhibits the activity of the proteasome, leading to the accumulation of misfolded proteins and the induction of apoptosis.
Biochemical and Physiological Effects:
N'-(2-sec-butylphenyl)-N,N-dimethylurea has been shown to have minimal toxicity to humans and animals. It is rapidly metabolized and excreted from the body. However, studies have shown that N'-(2-sec-butylphenyl)-N,N-dimethylurea can have adverse effects on aquatic organisms, including fish and algae. N'-(2-sec-butylphenyl)-N,N-dimethylurea has been shown to inhibit the growth of algae and disrupt the reproductive cycle of fish.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-sec-butylphenyl)-N,N-dimethylurea is a potent herbicide that is widely used in agriculture and forestry. It is easy to synthesize and has minimal toxicity to humans and animals. However, N'-(2-sec-butylphenyl)-N,N-dimethylurea can have adverse effects on aquatic organisms, making it unsuitable for use in aquatic environments. Additionally, N'-(2-sec-butylphenyl)-N,N-dimethylurea can be difficult to dissolve in water, making it challenging to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of N'-(2-sec-butylphenyl)-N,N-dimethylurea. One area of research is the development of N'-(2-sec-butylphenyl)-N,N-dimethylurea analogs with improved herbicidal properties. Another area of research is the use of N'-(2-sec-butylphenyl)-N,N-dimethylurea in combination with other herbicides to increase their effectiveness. Additionally, further studies are needed to understand the potential use of N'-(2-sec-butylphenyl)-N,N-dimethylurea in the treatment of cancer and other diseases. Finally, more research is needed to understand the environmental impact of N'-(2-sec-butylphenyl)-N,N-dimethylurea and to develop strategies to mitigate its adverse effects on aquatic organisms.
Aplicaciones Científicas De Investigación
N'-(2-sec-butylphenyl)-N,N-dimethylurea has been extensively studied for its herbicidal properties. It is used to control the growth of weeds and unwanted plants in various crops, including soybean, cotton, and corn. N'-(2-sec-butylphenyl)-N,N-dimethylurea has also been used in forestry to control the growth of invasive species. Additionally, N'-(2-sec-butylphenyl)-N,N-dimethylurea has been studied for its potential use in the treatment of cancer. Studies have shown that N'-(2-sec-butylphenyl)-N,N-dimethylurea inhibits the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
3-(2-butan-2-ylphenyl)-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-5-10(2)11-8-6-7-9-12(11)14-13(16)15(3)4/h6-10H,5H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWAIKIALLNNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Butan-2-yl)phenyl]-1,1-dimethylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-4-[(2-iodobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B4196496.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4196500.png)
![2-{[4-allyl-5-(1-{[(4-methoxyphenyl)acetyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4196513.png)
![methyl 4-{5-[(benzylamino)carbonyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl}benzoate](/img/structure/B4196521.png)



![1-(6-fluoro-1H-benzimidazol-2-yl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylmethanamine](/img/structure/B4196544.png)
![3,6-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4196546.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide](/img/structure/B4196551.png)
![methyl 6-(4-chlorophenyl)-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4196564.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B4196585.png)
![methyl 1-{2-[(4-methoxy-2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B4196590.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4196596.png)